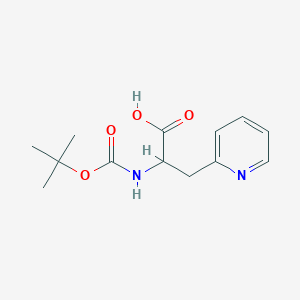

2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMODKKCXWFNEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70404112 | |

| Record name | 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119434-71-8 | |

| Record name | 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70404112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid: Properties, Synthesis, and Application in Peptide Chemistry

This guide provides a comprehensive technical overview of 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid, a pivotal building block for researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, provides detailed protocols for its synthesis and application in solid-phase peptide synthesis (SPPS), and discusses the rationale behind key experimental procedures.

Introduction: The Strategic Importance of Pyridylalanine Derivatives

In the landscape of medicinal chemistry and drug discovery, non-canonical amino acids are indispensable tools for modulating the pharmacological profiles of peptides and small molecules. The incorporation of heterocyclic moieties, such as the pyridine ring, can significantly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic properties. 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid, commonly known as Boc-2-pyridylalanine, offers a unique combination of a versatile amino acid scaffold with the distinct electronic and steric properties of a pyridine ring.[1]

The tert-butoxycarbonyl (Boc) protecting group provides robust, acid-labile protection of the α-amino group, a cornerstone of the classic Merrifield solid-phase peptide synthesis (SPPS).[2] This guide will explore the synthesis of Boc-2-pyridylalanine, its detailed application in Boc-SPPS, and methods for its characterization, providing a holistic resource for its effective utilization in research and development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of Boc-2-pyridylalanine is fundamental to its handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Name | 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid | IUPAC |

| Synonyms | Boc-L-2-pyridylalanine, Boc-D-2-pyridylalanine, Boc-2-Pal-OH | [3][4] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [3] |

| Molecular Weight | 266.29 g/mol | [3] |

| CAS Number | 71239-85-5 (L-isomer), 98266-32-1 (D-isomer) | [5][6] |

| Appearance | White to off-white or beige powder | [5] |

| Melting Point | 140-146 °C (may vary by isomer and purity) | [7] |

| Solubility | Slightly soluble in methanol | [5] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [7] |

Synthesis of 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid

The synthesis of Boc-protected pyridylalanines can be achieved through various routes. A common and effective method involves the protection of the corresponding pyridylalanine. While a specific detailed protocol for the 2-pyridyl isomer can be adapted from general procedures for Boc protection of amino acids, it is crucial to control reaction conditions to prevent racemization.[8]

Rationale for Synthetic Strategy

The chosen synthetic pathway aims for high yield and preservation of stereochemical integrity. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method for introducing the Boc protecting group onto an amino acid.[9] The reaction is typically carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. Careful control of pH and temperature is essential to minimize side reactions and racemization.[8]

Representative Synthesis Protocol

This protocol is a representative example adapted from established methods for Boc protection of amino acids.[9]

Materials:

-

L-2-Pyridylalanine (or D-isomer)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

Water

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve L-2-pyridylalanine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Adjust the pH of the solution to 9.0-9.5 with 1N NaOH.

-

Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the pH at 9.0-9.5 with the addition of 1N NaOH.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1N HCl.

-

Extraction: Extract the product into ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-2-pyridylalanine is a valuable building block in Boc-SPPS, a robust method for synthesizing peptides.[2] The following sections detail a standard manual protocol for incorporating this amino acid into a growing peptide chain.

The Rationale of Boc-SPPS

Boc-SPPS relies on a graduated acid lability protection scheme. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).[2][10] This strategy allows for the stepwise and controlled assembly of the peptide chain on a solid support.

Detailed Boc-SPPS Protocol

This protocol outlines a single coupling cycle for the incorporation of Boc-2-pyridylalanine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-2-pyridylalanine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Isopropanol (IPA)

Step 1: Resin Swelling

-

Place the peptide-resin in a reaction vessel.

-

Add DCM to cover the resin and allow it to swell for 30-60 minutes with gentle agitation.[2]

-

Drain the DCM.

Step 2: Nα-Boc Deprotection

-

Add a solution of 50% TFA in DCM to the swollen resin.

-

Perform a pre-wash by agitating for 5 minutes.[2]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate for 15-25 minutes for complete deprotection.[2]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[2]

Step 3: Neutralization

-

Wash the resin with a solution of 5% DIEA in DCM (2 x 5 minutes) to neutralize the N-terminal ammonium salt.[11]

-

Wash the resin with DCM (3x) to remove excess DIEA.

Step 4: Amino Acid Coupling

-

Dissolve Boc-2-pyridylalanine (2-4 equivalents) and a coupling agent like HBTU/HOBt (2-4 equivalents) in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add DIEA (4-6 equivalents) to initiate coupling.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test indicates a complete reaction.[2]

Step 5: Washing

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

The final step in Boc-SPPS is the cleavage of the peptide from the resin and the removal of side-chain protecting groups. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF).[10]

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and handling procedures.

Cleavage Cocktail:

A typical cleavage cocktail consists of HF and a mixture of scavengers to trap reactive carbocations generated during the process, thus preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and tyrosine.[12][13] A common scavenger mixture is anisole.[12]

General Procedure:

-

The N-terminal Boc group is removed as a final deprotection step.[12]

-

The dried peptide-resin is placed in a specialized HF-resistant reaction vessel.

-

The scavenger mixture is added.

-

Anhydrous HF is condensed into the vessel at low temperature (e.g., -5 to 0 °C).

-

The reaction is stirred for 1-2 hours at 0 °C.

-

The HF is carefully removed by evaporation under vacuum.

-

The crude peptide is precipitated with cold diethyl ether, collected, and washed to remove scavengers.[10]

-

The peptide is then dissolved in a suitable aqueous buffer and lyophilized.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of both the Boc-2-pyridylalanine building block and the final synthesized peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.5-8.6 (m, 1H): Pyridyl H6

-

δ 7.7-7.8 (m, 1H): Pyridyl H4

-

δ 7.2-7.3 (m, 2H): Pyridyl H3, H5

-

δ 7.0-7.1 (d, 1H): NH

-

δ 4.2-4.3 (m, 1H): α-CH

-

δ 3.1-3.3 (m, 2H): β-CH₂

-

δ 1.3-1.4 (s, 9H): Boc (CH₃)₃

Predicted ¹³C NMR (DMSO-d₆, 100 MHz):

-

δ 173-174: Carboxyl C=O

-

δ 155-156: Boc C=O

-

δ 158-159: Pyridyl C2

-

δ 148-149: Pyridyl C6

-

δ 136-137: Pyridyl C4

-

δ 123-124: Pyridyl C5

-

δ 121-122: Pyridyl C3

-

δ 78-79: Boc quaternary C

-

δ 55-56: α-C

-

δ 38-39: β-C

-

δ 28.0-28.5: Boc CH₃

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Boc-protected amino acids and peptides.[15]

Representative HPLC Method for Purity Analysis:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.[15]

-

Mobile Phase A: 0.1% TFA in water.[15]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[15]

-

Gradient: A linear gradient from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.[15]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Boc-2-pyridylalanine, the expected [M+H]⁺ ion would be at m/z 267.13.

Safety and Handling

General Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Specific Hazards:

-

Pyridine-containing compounds: Can be harmful if swallowed or in contact with skin. May cause skin, eye, and respiratory irritation.[16]

-

TFA and HF: Are highly corrosive and toxic. Handle with extreme caution in appropriate chemical fume hoods and with specialized PPE.

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth. Do not induce vomiting.

Seek immediate medical attention in case of significant exposure.

Conclusion

2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid is a strategically important building block in peptide synthesis and drug discovery. Its unique structure, combining the features of an amino acid with a pyridine moiety, allows for the creation of novel peptides with potentially enhanced biological properties. A thorough understanding of its synthesis, physicochemical characteristics, and application in Boc-SPPS, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory. The provided protocols and technical insights aim to empower researchers to confidently incorporate this valuable compound into their synthetic workflows, accelerating the pace of innovation in chemical and pharmaceutical sciences.

References

- Benchchem. (2025). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem Technical Support.

- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.

- Sullivan, P. T., Kester, M., & Norton, S. J. (1968). Synthesis and study of pyridylalanine N-oxides. Journal of Medicinal Chemistry.

- ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.

- National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC.

- Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis. Benchchem Technical Support.

- ACS Publications. (n.d.). Synthesis of β-(4-Pyridyl)-DL-alanine and of β-(4-Pyridyl-1-oxide)-DL-, D-, and L-alanine1. The Journal of Organic Chemistry.

- Benchchem. (2025). Scavengers for Boc deprotection to prevent side reactions. Benchchem Technical Support.

- Sigma-Aldrich. (n.d.). 3-(3-Pyridyl)- L -alanine = 98.0 HPLC 64090-98-8.

- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- UCI Department of Chemistry. (2020).

- CSBio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS).

- Benchchem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Boc-D-2-Pal-OH. Benchchem Technical Support.

- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- PubMed. (2001). Efficient Synthesis of Pyrenylalanine.

- Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No..

- MedChemExpress. (n.d.). The Role of L-3-(3-Pyridyl)-Alanine in Modern Pharmaceutical Synthesis.

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Benchchem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.

- National Institutes of Health. (n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC.

- National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.

- Benchchem. (2025). A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH.

- Royal Society of Chemistry. (n.d.). 10.

- (n.d.). 7.

- BOC Sciences. (n.d.).

- ChemBK. (2024). Boc-3-(3-Pyridyl)-Alanine.

- ResearchGate. (2023). Synthesis of 2-tert-Butoxycarbonylamino-3-(2-thiophen-3-yl-ethoxy)-propionic acid (25), its conversion to methyl ester analogue (26)

- MDPI. (n.d.).

- PubMed. (2001). Enantioselective synthesis of (2-pyridyl)

- ChemicalBook. (2025). Boc-3-(2-pyridyl)-L-alanine | 71239-85-5.

- National Institutes of Health. (n.d.). Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138. PubChem.

- ResearchGate. (2025). Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)

- MySkinRecipes. (n.d.). (R)-N-Boc-(2-Pyridyl)alanine.

- Chem-Impex. (n.d.). Boc-3-(2'-pyridyl)-L-alanine.

- BLDpharm. (n.d.). (R)-2-((tert-Butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid.

- PubChem. (n.d.). (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-2-yl)propanoic acid.

- BOC Sciences. (n.d.). Boc-L-3-(2-pyridyl)

- MedChemExpress. (n.d.). N-Boc-3-(2-pyridyl)

- Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE.

- MDPI. (n.d.).

- Sigma-Aldrich. (n.d.). Boc-3-(2-pyridyl)-Ala-OH = 98.0 TLC 71239-85-5.

- Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

- NIST. (n.d.).

- RSC Publishing. (n.d.). Synthesis of 2-[2-(tert-butoxycarbonyl)-3-(acyl)guanidino]ethylamine salts for convergent introduction of acyl guanidines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Boc-3-(2-pyridyl)-Ala-OH = 98.0 TLC 71239-85-5 [sigmaaldrich.com]

- 5. Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 [chemicalbook.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to Boc-3-(2'-pyridyl)-L-alanine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine-Containing Amino Acids

In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic properties is perpetual. Among the vast arsenal of synthetic building blocks, non-canonical amino acids have emerged as powerful tools for modulating the biological activity, stability, and pharmacokinetic profiles of peptides and small molecule drugs. Boc-3-(2'-pyridyl)-L-alanine, a derivative of the natural amino acid alanine, stands out as a particularly valuable compound. Its structure, which incorporates a pyridine ring and a tert-butyloxycarbonyl (Boc) protecting group, offers a unique combination of functionalities that are highly sought after in drug design and development.[1]

The pyridine moiety, a bioisostere of a phenyl ring, introduces a nitrogen atom that can participate in hydrogen bonding, metal coordination, and pi-pi stacking interactions.[1][2] These interactions are often crucial for high-affinity binding to biological targets such as enzymes and receptors. The Boc protecting group, on the other hand, provides a stable and reliable means of temporarily masking the alpha-amino group during peptide synthesis, allowing for the controlled and sequential assembly of amino acid residues.[3] This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and applications of Boc-3-(2'-pyridyl)-L-alanine, offering insights into its utility in modern drug discovery.

Chemical Structure and Physicochemical Properties

Boc-3-(2'-pyridyl)-L-alanine is a white to off-white crystalline powder.[4] Its chemical structure is characterized by an L-alanine backbone where one of the beta-hydrogens is replaced by a 2-pyridyl group. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group.

Systematic Name: (2S)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid[5] Common Synonyms: Boc-L-Ala(2'-pyridyl)-OH, Boc-β-(2'-pyridyl)-Ala-OH[1] CAS Number: 71239-85-5[1][4]

Below is a 2D representation of the chemical structure of Boc-3-(2'-pyridyl)-L-alanine.

Caption: 2D structure of Boc-3-(2'-pyridyl)-L-alanine.

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][4] |

| Molecular Weight | 266.29 g/mol | [1][4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 140-143 °C | [1] |

| Optical Rotation | [α]²⁰/D = -14 ± 1° (c=1 in MeOH) | [1] |

| Purity | ≥98% (HPLC) | [6] |

| Storage | 0-8 °C | [1] |

Synthesis and Purification

Experimental Protocol: Synthesis of Boc-3-(2'-pyridyl)-L-alanine

Materials:

-

3-(2'-pyridyl)-L-alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Citric acid

-

Sodium chloride (NaCl)

-

Magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3-(2'-pyridyl)-L-alanine in a mixture of deionized water and 1,4-dioxane. Cool the suspension in an ice bath.

-

Basification: Slowly add anhydrous potassium carbonate to the stirred suspension. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity.

-

Boc Protection: Prepare a solution of di-tert-butyl dicarbonate in 1,4-dioxane. Add this solution dropwise to the cooled amino acid suspension over a period of 10-15 minutes. The slow addition helps to control the reaction temperature and prevent side reactions.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate to remove any unreacted Boc anhydride and other organic impurities.

-

Adjust the pH of the aqueous layer to approximately 3 with solid citric acid. This step protonates the carboxylate, making the product more soluble in organic solvents.

-

Saturate the aqueous layer with sodium chloride to decrease the solubility of the product in the aqueous phase.

-

Extract the product into ethyl acetate (multiple extractions are recommended to maximize yield).

-

-

Drying and Crystallization:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure until the product begins to crystallize.

-

Cool the solution at 0 °C for at least one hour to promote complete crystallization.

-

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with cold diethyl ether to remove any remaining impurities.

-

Dry the purified Boc-3-(2'-pyridyl)-L-alanine under vacuum.

-

Caption: General workflow for the synthesis of Boc-3-(2'-pyridyl)-L-alanine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Boc-3-(2'-pyridyl)-L-alanine. The following data, while based on analogous Boc-protected amino acids, provides a reference for the expected spectral features.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the presence of key functional groups. For Boc-3-(2'-pyridyl)-L-alanine, the expected signals would include:

-

Pyridyl Protons: A set of multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

α-Proton: A multiplet around δ 4.3-4.6 ppm, coupled to the β-protons and the NH proton.

-

β-Protons: A pair of diastereotopic multiplets in the range of δ 3.0-3.5 ppm.

-

NH Proton: A broad singlet or doublet (depending on coupling to the α-proton) around δ 5.0-6.0 ppm.

-

Boc Protons: A sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons.

-

Carboxylic Acid Proton: A very broad singlet, which may not always be observed, typically downfield (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key expected chemical shifts include:

-

Carboxyl Carbonyl: ~175 ppm

-

Boc Carbonyl: ~155 ppm

-

Pyridyl Carbons: In the range of 120-150 ppm

-

Boc Quaternary Carbon: ~80 ppm

-

α-Carbon: ~55 ppm

-

β-Carbon: ~38 ppm

-

Boc Methyl Carbons: ~28 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying characteristic vibrational frequencies of functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch of the carboxylic acid |

| ~3300 | N-H stretch of the carbamate |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1690 | C=O stretch of the Boc group |

| ~1600, ~1470, ~1430 | C=C and C=N stretching of the pyridine ring |

| ~1160 | C-O stretch of the Boc group |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For Boc-3-(2'-pyridyl)-L-alanine (C₁₃H₁₈N₂O₄, exact mass: 266.1267), the expected [M+H]⁺ ion in electrospray ionization (ESI) mass spectrometry would be m/z 267.1340. A characteristic fragmentation pattern would involve the loss of the Boc group (-100 Da) or isobutylene (-56 Da).

Applications in Research and Drug Development

The unique structural features of Boc-3-(2'-pyridyl)-L-alanine make it a valuable building block in several areas of drug discovery and chemical biology.

Peptide Synthesis and Peptidomimetics

The primary application of Boc-3-(2'-pyridyl)-L-alanine is in solid-phase peptide synthesis (SPPS).[4] The incorporation of this non-canonical amino acid into peptide sequences can significantly alter their properties:

-

Enhanced Biological Activity: The pyridine ring can engage in specific interactions with biological targets, potentially increasing the binding affinity and efficacy of the peptide.[2]

-

Improved Pharmacokinetic Properties: The introduction of the pyridyl group can enhance the solubility and metabolic stability of peptides.

-

Structural Scaffolding: The defined stereochemistry and side-chain functionality make it a useful component in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved drug-like properties.

The use of Boc-3-(2'-pyridyl)-L-alanine in SPPS follows the standard Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. This involves the sequential deprotection of the Boc group with a moderate acid, typically trifluoroacetic acid (TFA), followed by coupling of the next Boc-protected amino acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. Improved synthesis and resolution of beta-(3-pyridyl)-DL-alpha-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

Introduction: The Strategic Importance of Boc-2-Pal-OH in Advanced Peptide Science

An In-Depth Technical Guide to the Synthesis and Characterization of N-α-Boc-2-pyridyl-alanine (Boc-2-Pal-OH)

In the landscape of medicinal chemistry and drug development, non-canonical amino acids are indispensable tools for crafting peptides and peptidomimetics with enhanced stability, novel structural motifs, and tailored biological activities. Among these, N-α-tert-butoxycarbonyl-2-pyridyl-alanine (Boc-2-Pal-OH) stands out as a building block of significant strategic value. Its structure incorporates a pyridyl moiety, a heterocyclic ring that can critically influence the pharmacological profile of a molecule by participating in hydrogen bonding, metal coordination, and pi-pi stacking interactions with biological targets.[1]

The tert-butoxycarbonyl (Boc) protecting group makes this reagent particularly suitable for Boc-based solid-phase peptide synthesis (SPPS), a robust methodology for assembling complex peptide chains.[2][3] The successful incorporation of Boc-2-Pal-OH, however, is contingent on the availability of high-purity material, demanding rigorous and well-defined protocols for both its synthesis and its subsequent analytical characterization.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis and characterization of Boc-2-Pal-OH. Moving beyond a simple recitation of steps, this document delves into the causal logic behind experimental choices, offering field-proven insights from a Senior Application Scientist's perspective to ensure both scientific integrity and practical success.

Section 1: Synthesis of N-α-Boc-2-Pal-OH

The synthesis of Boc-2-Pal-OH is fundamentally an N-protection reaction. The goal is to selectively introduce the Boc group onto the alpha-amino function of 2-pyridylalanine while preserving the integrity of the carboxylic acid and the pyridyl side chain. The choice of enantiomerically pure starting material (L- or D-2-pyridylalanine) is critical, as this stereochemistry will be carried through to the final product and, ultimately, into the therapeutic peptide.

Strategic Considerations & Mechanistic Insight

The most common and efficient method for this transformation involves the reaction of the free amino acid with di-tert-butyl dicarbonate, commonly known as Boc-anhydride ((Boc)₂O), under basic conditions.[4][5]

The "Why" Behind the Chosen Reagents:

-

Di-tert-butyl dicarbonate ((Boc)₂O): This is the electrophilic source of the Boc group. It is highly effective and its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying product purification.

-

Base (e.g., Potassium Carbonate, Sodium Hydroxide, or Triethylamine): The reaction requires a base to deprotonate the alpha-amino group of the starting 2-pyridylalanine. This deprotonation generates a nucleophilic amine, which then attacks a carbonyl carbon of the Boc-anhydride. The choice of base can influence reaction kinetics and work-up procedures. An inorganic base like K₂CO₃ in an aqueous/organic solvent mixture is often preferred for its effectiveness and ease of removal during the aqueous work-up.[4]

-

Solvent System (e.g., 1,4-Dioxane/Water): A biphasic or mixed solvent system is often employed to dissolve both the polar amino acid (which may be more soluble in water) and the less polar Boc-anhydride (more soluble in an organic solvent like dioxane).[4]

Synthetic Pathway Diagram

The diagram below illustrates the straightforward nucleophilic acyl substitution reaction for the Boc protection of 2-pyridylalanine.

Caption: General workflow for the synthesis of Boc-2-Pal-OH.

Detailed Experimental Protocol: Boc Protection of L-2-Pyridylalanine

This protocol is adapted from established procedures for the N-Boc protection of amino acids.[4]

Materials:

-

L-2-Pyridylalanine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.0 eq)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1M Hydrochloric Acid (HCl)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask equipped with a magnetic stirrer, suspend L-2-Pyridylalanine (1.0 eq) in a 2:1 mixture of deionized water and 1,4-dioxane. Cool the suspension to 0 °C in an ice bath.

-

Expert Insight: Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side reactions.

-

-

Addition of Base: To the stirred, cooled suspension, add anhydrous potassium carbonate (1.0 eq). Stir for 10-15 minutes.

-

Expert Insight: The base deprotonates the amino group, activating it for nucleophilic attack. Full dissolution may not occur, but the reaction will proceed effectively in the suspension.

-

-

Addition of Boc-Anhydride: Add a solution of di-tert-butyl dicarbonate (1.5 eq) in 1,4-dioxane dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

Expert Insight: A slight excess of (Boc)₂O ensures the reaction goes to completion. Slow, dropwise addition is crucial to prevent a rapid temperature increase and potential side reactions.

-

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 18-24 hours.

-

Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, acidifying it, and spotting against the starting material. The product will have a higher Rf value.

-

-

Work-up & Extraction: a. Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove unreacted (Boc)₂O and other nonpolar impurities. Discard the organic layers. c. Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. The product should precipitate as a white or off-white solid.

-

Expert Insight: Acidification protonates the carboxylate, rendering the product less soluble in water and causing it to precipitate. Over-acidification should be avoided as it can lead to cleavage of the acid-labile Boc group. d. Extract the product into ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel if necessary to achieve high purity.

Section 2: Comprehensive Characterization of Boc-2-Pal-OH

Rigorous characterization is a self-validating system that confirms the identity, purity, and stereochemical integrity of the synthesized Boc-2-Pal-OH. Each analytical technique provides a unique piece of the puzzle, and together they form an unassailable confirmation of the molecule's quality.

Foundational Physical and Chemical Properties

A summary of the core properties provides an initial benchmark for the synthesized material.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [6][7][8] |

| Molecular Weight | 266.29 g/mol | [6] |

| CAS Number | 71239-85-5 (L-isomer) | [6][7] |

| Appearance | Off-white to beige powder | [6] |

| Optical Rotation [α]²⁰/D | -16.5 ± 1.5°, c=1 in Methanol (L-isomer) | [9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the purified Boc-2-Pal-OH.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

Data Interpretation: Predicted Chemical Shifts Due to limited experimentally verified spectral data in peer-reviewed literature, the following table presents predicted chemical shifts based on the analysis of structurally similar molecules and established principles of NMR spectroscopy.[10]

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Boc (CH₃)₃ | ~1.40 (s, 9H) | ~28.5 | Characteristic singlet for the nine equivalent protons of the t-butyl group. |

| Boc C(CH₃)₃ | - | ~80.0 | Quaternary carbon of the Boc group, shifted downfield due to the adjacent oxygen. |

| Boc C=O | - | ~155.5 | Carbonyl carbon of the carbamate, a key identifier for the Boc group.[11] |

| α-CH | ~4.5-4.7 (m, 1H) | ~55.0 | The alpha-proton is coupled to the β-protons and the NH proton, appearing as a multiplet. |

| β-CH₂ | ~3.1-3.4 (m, 2H) | ~39.0 | The two diastereotopic beta-protons will appear as a complex multiplet. |

| Pyridyl-H6 | ~8.50 (d, 1H) | ~149.0 | The proton ortho to the nitrogen is the most deshielded proton on the pyridyl ring. |

| Pyridyl-H3, H4, H5 | ~7.2-7.8 (m, 3H) | ~122.0-137.0 | Aromatic protons of the pyridyl ring, appearing in the typical aromatic region. |

| Carboxyl COOH | ~10-12 (br s, 1H) | ~174.0 | The acidic proton of the carboxylic acid is often broad and its chemical shift is solvent-dependent. |

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

Reversed-phase HPLC (RP-HPLC) is the industry standard for assessing the purity of amino acid derivatives.[12] It separates the target compound from starting materials, byproducts, and any other impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Analytical Workflow Diagram

Caption: Standard workflow for purity analysis of Boc-2-Pal-OH by RP-HPLC.

Protocol: Analytical RP-HPLC for Purity Assessment This protocol is a robust starting point for the analysis of Boc-2-Pal-OH.[12][13]

-

Sample Preparation: Prepare a stock solution of Boc-2-Pal-OH at 1 mg/mL in a 1:1 mixture of acetonitrile and water. Filter through a 0.22 µm syringe filter before injection.

-

HPLC System & Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 10% to 80% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm (for the peptide bond) and 254 nm (for the pyridyl ring).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main product peak area relative to the total area of all peaks. A purity of ≥98% is typically required for use in SPPS.

Mass Spectrometry (MS): Identity Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) provides a rapid and accurate determination of the molecular weight, serving as a definitive confirmation of the compound's identity.

-

Expected Ion: In positive ion mode, the expected protonated molecular ion [M+H]⁺ would have an m/z of approximately 267.3.

-

Fragmentation Analysis: While not always necessary for simple identity confirmation, tandem MS (MS/MS) can provide further structural proof. A characteristic fragmentation pathway for Boc-protected amino acids is the neutral loss of isobutylene (56.06 Da) or the entire Boc group (100.05 Da) from the parent ion.[13][14]

Conclusion: A Foundation of Quality for Peptide Innovation

The successful synthesis and rigorous characterization of Boc-2-Pal-OH are foundational to its effective use in research and drug development. The protocols and insights provided in this guide establish a framework for producing this key building block with high purity and structural integrity. By understanding the "why" behind each synthetic step and analytical method, scientists can troubleshoot challenges, optimize processes, and confidently incorporate Boc-2-Pal-OH into the next generation of innovative peptide-based therapeutics. The combination of NMR for structural elucidation, HPLC for purity assessment, and MS for identity confirmation creates a self-validating system that ensures the quality required for demanding applications like SPPS.

References

-

Adamczyk, M., Akireddy, S. R., & Reddy, R. E. (2001). Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine. Organic Letters, 3(20), 3157–3159. [Link]

-

MySkinRecipes. (n.d.). (R)-N-Boc-(2-Pyridyl)alanine. MySkinRecipes. [Link]

-

Aapptec Peptides. (n.d.). Boc-2-Pal-OH [71239-85-5]. Aapptec. [Link]

-

RayBiotech. (n.d.). Boc-D-2-Pal-OH. RayBiotech. [Link]

-

Ample Organics. (n.d.). Boc-L-3-(2-pyridyl)-alanine: A Key Intermediate in Medicinal Chemistry. Ample Organics. [Link]

-

Metrano, A. J., & Miller, S. J. (2009). Pyridylalanine (Pal)-Peptide Catalyzed Enantioselective Allenoate Additions to N-Acyl Imines. Journal of the American Chemical Society, 131(16), 5967–5979. [Link]

-

Omizzur. (n.d.). Boc-2-Pal-OH | CAS 71239-85-5. Omizzur. [Link]

-

Scilit. (n.d.). Pyridylalanine (Pal)-Peptide Catalyzed Enantioselective Allenoate Additions to N-Acyl Imines. Scilit. [Link]

-

Gopi, H., & Gopi, H. N. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(6), 659–668. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]

-

ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (R)-N-Boc-(2-Pyridyl)alanine [myskinrecipes.com]

- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. raybiotech.com [raybiotech.com]

- 9. omizzur.com [omizzur.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Imperative for Unnatural Amino Acids in Modern Drug Discovery

Sources

- 1. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Metal-chelate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. raineslab.com [raineslab.com]

- 10. Metal-chelate affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and Rational Redesign of Peptide Ligands to CRIP1, A Novel Biomarker for Cancers | PLOS Computational Biology [journals.plos.org]

- 15. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Pyridylalanine and the Necessity for Precision Control

An In-depth Technical Guide to the Role of the Boc Protecting Group in Pyridylalanine Chemistry

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced efficacy, stability, and target specificity. Among these, pyridylalanine (Pal), an isomer of phenylalanine containing a pyridine ring, has emerged as a particularly valuable building block. The nitrogen atom within the pyridyl ring offers a unique functional handle; it can act as a hydrogen bond acceptor, a metal-coordinating ligand, or a basic center, enabling novel interactions with biological targets.[1]

However, the very reactivity that makes amino acids the building blocks of life also presents a formidable challenge during chemical synthesis. Uncontrolled polymerization and unwanted side-chain reactions are significant hurdles. The art of peptide synthesis, therefore, is an art of control, achieved through the strategic use of protecting groups. This guide focuses on one of the most foundational and robust tools in this synthetic arsenal: the tert-butyloxycarbonyl (Boc) protecting group, and its critical role in the chemistry of pyridylalanine.

The Boc group is an acid-labile protecting group used for the temporary blockade of the Nα-amino function of an amino acid.[2] Its introduction and removal under specific, mild conditions prevent undesirable side reactions during peptide bond formation, ensuring the integrity of the growing peptide chain.[1][3] This guide will provide a comprehensive overview of the Boc group's application to pyridylalanine, elucidating the underlying chemical principles, detailing field-proven protocols, and offering insights into its strategic advantages for researchers, scientists, and drug development professionals.

Part 1: The Chemistry of Boc Protection and Deprotection

The success of any protecting group strategy hinges on two key factors: the ease and selectivity of its installation and the efficiency and orthogonality of its removal. The Boc group excels in both respects, making it a mainstay in peptide chemistry, particularly in the classic Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[2][4]

The Rationale and Mechanism of Nα-Boc Protection

The primary role of the Boc group is to temporarily deactivate the nucleophilicity of the α-amino group of pyridylalanine, thereby preventing it from reacting during the activation and coupling of the subsequent amino acid in the sequence.[5]

The protection is typically achieved by reacting pyridylalanine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) under basic conditions. The mechanism is a straightforward nucleophilic acyl substitution. The amino group of pyridylalanine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[6][7] This forms a tetrahedral intermediate which then collapses, expelling a tert-butyl carbonate leaving group. This leaving group readily decomposes into carbon dioxide and tert-butoxide, which is protonated by the now-protonated amine, driving the reaction to completion.[8][9]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Boc-L-2-pyridylalanine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a cornerstone of innovation. These unique building blocks allow for the fine-tuning of molecular architecture, leading to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic modalities. Among these, Boc-L-2-pyridylalanine stands out as a versatile and valuable reagent.

This guide is designed to be a comprehensive resource for researchers, providing not just a collection of data, but a deeper understanding of the causality behind experimental choices and the practical implications of this compound's properties. We will delve into its physical and chemical characteristics, explore its reactivity, and provide detailed protocols for its analysis and application. The insights contained herein are a synthesis of established chemical principles and field-proven experience, intended to empower you in your research and development endeavors.

Core Molecular Attributes

Boc-L-2-pyridylalanine, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]-3-(pyridin-2-yl)propanoic acid, is a derivative of the natural amino acid alanine. Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a pyridin-2-yl-methyl side chain. This unique combination of a bulky, acid-labile protecting group and a heterocyclic aromatic side chain dictates its physical and chemical behavior.

Molecular Structure:

Caption: Chemical structure of Boc-L-2-pyridylalanine.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-2-pyridylalanine is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [1][2] |

| Molecular Weight | 266.29 g/mol | [1][2] |

| Appearance | White to off-white or beige powder/crystalline powder | [1] |

| Melting Point | 140-143 °C | [1] |

| Optical Rotation | [α]²⁰/D = -14 ± 1° (c=1 in MeOH) | [1] |

| Solubility | Slightly soluble in methanol. Soluble in DMF, DCM, and other organic solvents. | [1] |

| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [1][2] |

Expert Insights: The Boc group significantly increases the lipophilicity of the parent amino acid, L-2-pyridylalanine, enhancing its solubility in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF). The melting point is relatively sharp for a protected amino acid, indicating a stable crystalline form. The specific rotation is a critical parameter for confirming the enantiomeric purity of the L-isomer.

Spectroscopic and Chromatographic Characterization

Thorough characterization is essential to confirm the identity and purity of Boc-L-2-pyridylalanine. The following sections detail the expected spectroscopic and chromatographic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Hα | 4.2 - 4.4 | m | - |

| Hβ | 3.0 - 3.2 | m | - |

| Pyridyl-H6 | ~8.5 | d | ~4.5 |

| Pyridyl-H4 | ~7.7 | t | ~7.7 |

| Pyridyl-H5 | ~7.2 | d | ~7.8 |

| Pyridyl-H3 | ~7.2 | t | ~6.2 |

| NH | 7.0 - 7.3 | d | ~8.0 |

| Boc-CH₃ | ~1.35 | s | - |

| COOH | 12.5 - 13.0 | br s | - |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Atom | Chemical Shift (ppm) |

| C=O (Carboxyl) | ~173 |

| C=O (Boc) | ~155 |

| Pyridyl-C2 | ~158 |

| Pyridyl-C6 | ~149 |

| Pyridyl-C4 | ~137 |

| Pyridyl-C3 | ~124 |

| Pyridyl-C5 | ~122 |

| C (Boc quat.) | ~78 |

| Cα | ~55 |

| Cβ | ~39 |

| Boc-CH₃ | ~28 |

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is a common choice for NMR of amino acid derivatives due to its excellent solvating power for both polar and nonpolar moieties within the molecule. It also shifts the exchangeable protons (NH and COOH) downfield, reducing the likelihood of their signals overlapping with other resonances.

-

2D NMR: For unambiguous assignment, a suite of 2D NMR experiments is indispensable.

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, for instance, between Hα and Hβ, and within the pyridyl ring spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons like the Boc carbonyl, the carboxyl carbon, and the pyridyl carbons.

-

Infrared (IR) Spectroscopy

The FT-IR spectrum of Boc-L-2-pyridylalanine will exhibit characteristic absorption bands corresponding to its functional groups.

Expected FT-IR Peaks:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H | Stretching |

| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1740 | C=O (Boc) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1580, ~1470, ~1430 | C=C, C=N (Pyridyl Ring) | Stretching |

| ~1160 | C-O (Boc) | Stretching |

Expert Insights: The two distinct carbonyl stretches are a key feature. The Boc carbonyl typically appears at a slightly higher wavenumber than the carboxylic acid carbonyl. The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer in the solid state.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of Boc-L-2-pyridylalanine.

Expected Mass-to-Charge Ratios (m/z):

-

[M+H]⁺: 267.13

-

[M+Na]⁺: 289.11

-

[M-H]⁻: 265.11

Fragmentation analysis (MS/MS) can provide further structural confirmation. Common fragmentation pathways include the loss of the Boc group (-100 Da) or the tert-butyl group (-57 Da).

High-Performance Liquid Chromatography (HPLC)

Purity analysis is routinely performed using reverse-phase HPLC.

Typical HPLC Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 254 nm or 260 nm (due to the pyridine ring).

Causality Behind Experimental Choices:

-

C18 Column: The nonpolar stationary phase is well-suited for retaining the lipophilic Boc-protected amino acid.

-

Acidic Mobile Phase: TFA is added to protonate the carboxylic acid and the pyridine nitrogen, leading to sharper peaks and improved peak shape.

-

UV Detection: The pyridine ring provides a strong chromophore, allowing for sensitive detection.

Chemical Properties and Reactivity

The chemical behavior of Boc-L-2-pyridylalanine is governed by the interplay of its three key components: the Boc-protected amine, the carboxylic acid, and the pyridyl side chain.

Stability

-

Acid Stability: The Boc group is highly labile to strong acids.[] It is readily cleaved by neat trifluoroacetic acid (TFA) or solutions of HCl in organic solvents (e.g., 4M HCl in dioxane) at room temperature.[] This acid sensitivity is the cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[5]

-

Base Stability: The Boc group is stable to a wide range of basic conditions, including piperidine used for Fmoc deprotection and tertiary amines like diisopropylethylamine (DIEA) used in peptide coupling reactions.[][6] This orthogonality to base-labile protecting groups is a key feature in complex synthetic strategies.[2][7]

-

Thermal Stability: The compound is stable at ambient and refrigerated temperatures.[1] At elevated temperatures in acidic media, deprotection will occur.[8]

Reactivity

Workflow for Peptide Coupling:

Caption: General workflow for incorporating Boc-L-2-pyridylalanine in peptide synthesis.

-

Peptide Bond Formation: The carboxylic acid can be activated using standard peptide coupling reagents (e.g., HBTU, HATU, DCC) to form an active ester, which then reacts with the N-terminal amine of a growing peptide chain to form a new peptide bond.[1]

-

Boc Deprotection: As mentioned, the Boc group is removed with strong acid to reveal the α-amino group for the next coupling step.

-

Coordination Chemistry: The nitrogen atom of the pyridine ring is a Lewis base and can coordinate with metal ions.[1] This property makes Boc-L-2-pyridylalanine a valuable building block for the synthesis of chiral ligands for asymmetric catalysis.[9][10][11]

Synthesis and Purification

Synthesis Protocol

A common method for the synthesis of Boc-L-2-pyridylalanine involves the protection of the commercially available L-2-pyridylalanine. A similar procedure for the 3-pyridyl isomer provides a reliable template.[12]

Step-by-Step Synthesis:

-

Dissolution: Suspend L-2-pyridylalanine in a mixture of water and a suitable organic solvent like 1,4-dioxane.

-

Basification: Cool the suspension in an ice bath and add an inorganic base, such as anhydrous potassium carbonate, to deprotonate the amino group and facilitate its nucleophilicity.

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the organic solvent dropwise to the cooled mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 18 hours) until the starting material is consumed (monitor by TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

-

Wash the aqueous residue with a nonpolar organic solvent like ethyl acetate to remove unreacted Boc₂O and other nonpolar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 3 with a suitable acid (e.g., solid citric acid). This protonates the carboxylate, making the product less water-soluble.

-

Saturate the aqueous layer with sodium chloride to further decrease the solubility of the product.

-

Extract the product into an organic solvent such as ethyl acetate (multiple extractions).

-

-

Isolation:

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure.

-

Crystallize the product from a suitable solvent system (e.g., by chilling the concentrated ethyl acetate solution and adding an anti-solvent like ether or hexanes).

-

Collect the crystals by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

-

Purification

For high-purity material required for applications like peptide synthesis, column chromatography may be necessary.

Chromatographic Purification Protocol:

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient of methanol in chloroform or dichloromethane (e.g., starting with 100% chloroform and gradually increasing the methanol concentration to 2-5%).

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions, evaporate the solvent, and dry the product under vacuum.

-

Applications in Research and Development

Boc-L-2-pyridylalanine is a valuable tool in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis and Drug Discovery: The incorporation of this non-natural amino acid into peptide sequences can introduce a metal-binding site, a hydrogen bond acceptor, or a rigid structural element.[13] This can lead to peptides with enhanced binding affinity for biological targets, improved stability against enzymatic degradation, and novel pharmacological properties. It is particularly relevant in the development of targeted therapies in oncology and neurology.[1]

-

Asymmetric Catalysis: As a chiral building block, it is used in the synthesis of pyridinyl-containing ligands for transition metal-catalyzed asymmetric reactions. These ligands can induce high enantioselectivity in a variety of chemical transformations, which is critical for the synthesis of enantiomerically pure pharmaceuticals.[9][10][11]

-

Bioconjugation: The pyridyl group can be used as a handle for attaching the amino acid (and subsequently, a peptide) to other molecules, such as drugs or imaging agents, to improve their delivery and efficacy.[1]

Safety and Handling

Hazard Identification:

-

Causes skin irritation (H315).[2]

-

Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[2]

Precautionary Measures:

-

Avoid breathing dust.

-

Wash hands and exposed skin thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 0-8 °C.[1]

Conclusion

Boc-L-2-pyridylalanine is a sophisticated and highly useful building block for advanced chemical synthesis. Its unique combination of a stable, yet readily cleavable, protecting group and a functionalizable pyridyl side chain provides chemists with a powerful tool for the design and synthesis of novel peptides, ligands, and pharmaceutical candidates. A thorough understanding of its physical, chemical, and spectroscopic properties, as detailed in this guide, is essential for its effective and efficient application in the laboratory.

References

-

Fiveable. Orthogonal Protection Definition. [Link]

-

Reddit. Why is boc stable to hydrolysis under basic conditions? [Link]

-

ResearchGate. IR spectra of N-Boc-L-alanine-L-proline-OMe 9. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ResearchGate. Is the protecting group boc of the amino group stable at 37°C? [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). [Link]

-

ResearchGate. FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

- Google Patents.

-

AAPPTec. Boc-L-Amino Acids for Peptide Synthesis. [Link]

-

PubChem. Tert-butoxycarbonylalanine. [Link]

-

PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

MDPI. 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubMed Central. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

MySkinRecipes. (R)-N-Boc-(2-Pyridyl)alanine. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Modular Pyridinyl Peptide Ligands in Asymmetric Catalysis: Enantioselective Synthesis of Quaternary Carbon Atoms Through Copper-Catalyzed Allylic Substitutions. [Link]

-

ResearchGate. Chiral pyridine-containing ligands in asymmetric catalysis. [Link]

-

National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ResearchGate. Recent Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. [Link]

-

Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. [Link]

-

SpectraBase. Boc-Ala-OH - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. New Class of Chiral Allenic Ligands in Asymmetric Catalysis. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 5. biosynth.com [biosynth.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. fiveable.me [fiveable.me]

- 8. researchgate.net [researchgate.net]

- 9. From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Boc-3-(3-pyridyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

A Technical Guide to 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic Acid: Sourcing, Quality Control, and Application in Peptide Synthesis

This guide provides an in-depth technical overview of 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid, a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its commercial sourcing, stringent quality control measures, and practical applications, particularly focusing on its role in solid-phase peptide synthesis (SPPS).

Introduction: The Significance of a Pyridyl-Containing Amino Acid

2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid, commonly referred to as Boc-L-2-pyridylalanine or Boc-D-2-pyridylalanine depending on the stereochemistry, is a non-canonical amino acid derivative. Its structure incorporates a pyridine ring, which imparts unique properties beneficial for drug discovery and development. The pyridine moiety can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes it particularly suitable for Boc-based solid-phase peptide synthesis (SPPS).[2][3]

The strategic incorporation of this amino acid into peptide sequences can enhance their stability, modify pharmacokinetic profiles, and improve binding affinity to specific receptors or enzymes.[1][4] Consequently, it has become a valuable tool in the design of novel therapeutics, especially in fields like oncology and neuroscience.[4][5]

Commercial Suppliers and Specifications

A reliable supply of high-purity 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid is paramount for reproducible research and development. Several chemical suppliers offer this compound in both its L- and D-enantiomeric forms. When selecting a supplier, it is crucial to scrutinize the product's specifications to ensure it meets the stringent requirements of your application.

Below is a comparative table of representative commercial suppliers and their typical product specifications.

| Supplier | Product Name (L-enantiomer) | CAS Number | Purity (Typical) | Analytical Method | Optical Rotation (Typical) |

| Sigma-Aldrich | Boc-3-(2-pyridyl)-Ala-OH | 71239-85-5 | ≥98.0% | TLC | [α]20/D −16.5±1.5°, c = 1% in methanol[6] |

| Chem-Impex | Boc-3-(2'-pyridyl)-L-alanine | 71239-85-5 | ≥ 99% | HPLC | [a]20D = -14 ± 1 º (C=1 in MeOH)[5] |

| MedChemExpress | N-Boc-3-(2-pyridyl)-L-alanine | 71239-85-5 | >97.0% | Not Specified | Not Specified[7] |

| Thermo Fisher Scientific | N-Boc-3-(2-pyridyl)-L-alanine, 98% | Not Specified | 98% | Not Specified | Not Specified[8] |

Note: Specifications can vary between batches. Always refer to the supplier's certificate of analysis (CoA) for the most accurate and up-to-date information for a specific lot. The D-enantiomer, Boc-3-(2'-pyridyl)-D-alanine (CAS 98266-32-1), is also available from suppliers like Chem-Impex with similar purity specifications.[4]

Quality Control: A Self-Validating System

Ensuring the quality of 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid is a critical step that underpins the reliability of subsequent experiments. A comprehensive quality control workflow should be in place, and researchers should be adept at interpreting the data provided in a Certificate of Analysis (CoA).

Key Quality Control Parameters and Analytical Techniques

-

Purity (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of amino acid derivatives.[8] It separates the main compound from any impurities. Thin-Layer Chromatography (TLC) is a simpler, qualitative method that can also be used to assess purity.[6] For peptide synthesis, a purity of ≥98% is generally recommended.

-

Enantiomeric Purity (Chiral HPLC): This is arguably the most critical parameter for this chiral compound. The presence of the undesired enantiomer can lead to the synthesis of diastereomeric peptides, which can have significantly different biological activities and be difficult to separate.[8][9] Chiral HPLC is the primary method for determining enantiomeric purity.[9][10] An enantiomeric excess (e.e.) of >99% is desirable.

-

Identity (NMR, Mass Spectrometry): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, confirming the identity of the compound. Mass spectrometry confirms the molecular weight of the compound.

-

Optical Rotation: This is a measure of the rotation of plane-polarized light by a chiral compound. It can be used as a quick check for enantiomeric integrity and to confirm the stereochemistry, though it is less precise than chiral HPLC.[5][6]

Interpreting a Certificate of Analysis (CoA)

A CoA is a formal document from the supplier that certifies the quality of a specific batch of the product. When reviewing a CoA for 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid, researchers should verify the following:

-

The measured values for purity and enantiomeric purity meet the required specifications.

-

The identity of the compound is confirmed by spectroscopic data (NMR, MS).

-

The optical rotation is within the expected range for the specified enantiomer.

-

The CoA is for the specific lot number of the product you have received.

Synthesis and Mechanistic Insights

The synthesis of 2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid typically involves the protection of the amino group of 3-(2-pyridyl)alanine. A common and efficient method for the introduction of the Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

A novel method for the enantioselective synthesis of (2-pyridyl)alanines involves the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives.[11] This approach allows for the production of the desired enantiomer with high enantiomeric excess.[11]

The choice of the Boc protecting group is strategic for its application in SPPS. The Boc group is stable to the basic conditions used for peptide coupling but can be readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[3] This orthogonality allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

2-tert-Butoxycarbonylamino-3-pyridin-2-yl-propionic acid is a valuable building block in Boc-based SPPS. The following is a generalized, step-by-step protocol for its incorporation into a peptide chain.

Boc Solid-Phase Peptide Synthesis Workflow

Caption: General workflow for Boc solid-phase peptide synthesis.

Detailed Experimental Protocol

Materials:

-

Boc-L-2-pyridylalanine

-

Appropriate resin (e.g., Merrifield or PAM resin)[2]

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt))

-

Washing solvents (e.g., Isopropanol (IPA))

Procedure:

-

Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Dissolve Boc-L-2-pyridylalanine (2-4 equivalents relative to resin substitution) and HOBt (2-4 equivalents) in a minimal amount of DMF.

-

Add this solution to the swollen resin.

-

Add DCC (2-4 equivalents) to the reaction vessel.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: After complete coupling, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x).

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.[3]

-

Agitate for 30 minutes at room temperature.

-

-

Washing: Drain the deprotection solution and wash the resin with DCM (3x) and IPA (3x).

-

Neutralization:

-

Add a solution of 5-10% DIEA in DCM to the resin.[12]

-

Agitate for 10-15 minutes.

-

-

Washing: Drain the neutralization solution and wash the resin with DCM (3x).

-

Subsequent Amino Acid Couplings: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as liquid hydrogen fluoride (HF).[2]

-

Purification: The crude peptide is then purified, typically by reverse-phase HPLC.

Causality Behind Experimental Choices:

-

Choice of Resin: Merrifield and PAM resins are commonly used for Boc-SPPS as they are stable to the repeated acid treatments for Boc deprotection.[2]

-

Coupling Reagents: DCC/HOBt is a classic and effective coupling cocktail that minimizes side reactions and racemization.

-